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Compound of Interest

Compound Name: Chloroacetamido-peg4-nhs ester

Cat. No.: B606651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of

Chloroacetamido-PEG4-NHS ester in various bioconjugation applications. This

heterobifunctional linker is increasingly utilized in the development of advanced biologics due

to its versatile reactivity and the beneficial properties of its polyethylene glycol (PEG) spacer.

Introduction to Chloroacetamido-PEG4-NHS Ester
Chloroacetamido-PEG4-NHS ester is a chemical crosslinker featuring two distinct reactive

moieties separated by a hydrophilic 4-unit PEG spacer.[1][2][3]

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such

as the side chain of lysine residues and the N-terminus of proteins, to form stable amide

bonds.[1][2][3] This reaction is typically carried out in a pH range of 7.2 to 8.5.[4]

Chloroacetamide Group: This functional group is reactive towards nucleophiles, most notably

the thiol group of cysteine residues, forming a stable thioether bond. The chlorine atom

serves as a good leaving group in nucleophilic substitution reactions.[1][2]

PEG4 Spacer: The tetraethylene glycol spacer enhances the hydrophilicity of the resulting

bioconjugate, which can improve solubility, reduce aggregation, and minimize

immunogenicity.[1][2][4]
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These properties make Chloroacetamido-PEG4-NHS ester a valuable tool in several cutting-

edge biomedical research areas.

Key Downstream Applications
The unique dual reactivity of this linker enables a two-step, controlled conjugation process,

which is highly desirable in the construction of complex biomolecules.

Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a crucial role in attaching a potent cytotoxic drug to a

monoclonal antibody (mAb). Chloroacetamido-PEG4-NHS ester can be used to first react

with an amine-containing drug or a payload-linker construct, followed by the conjugation of this

intermediate to the thiol groups of reduced cysteine residues on the antibody. This strategy

allows for a more controlled drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein.[5] They

consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a

linker. Chloroacetamido-PEG4-NHS ester is a suitable PEG-based linker for PROTAC

synthesis, connecting the two ligand components.[5]

Programmable Protein Ligation on Cell Surfaces
A novel application involves using this type of linker in advanced protein engineering on the

surface of living cells. Researchers have developed systems where protein fragments are

brought into proximity on a cell surface, enabling their ligation to form a functional protein.[6][7]

[8] This can be used for creating logic-gated systems for cellular diagnostics or targeted

therapies.[6][7][8]

PEGylation and Surface Modification
The linker is also used for the general PEGylation of proteins, peptides, and oligonucleotides.

[2] This modification can enhance the therapeutic properties of biomolecules by increasing their

hydrodynamic size and shielding them from proteolytic degradation or immune recognition. It is

also used to functionalize surfaces for various biomedical and research applications.[3]
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Data Presentation
Table 1: Properties of Chloroacetamido-PEG4-NHS Ester

Property Value Reference

CAS Number 1353011-95-6 [3]

Molecular Formula C17H27ClN2O9 [3]

Molecular Weight 438.14 g/mol [3]

Purity ≥95% [3]

Storage Condition
-20°C, keep dry and protected

from light
[3]

Reactive Group 1
NHS Ester (targets primary

amines)
[1][2]

Reactive Group 2
Chloroacetamide (targets

thiols)
[1][2]

Table 2: General Reaction Conditions for NHS Ester
Conjugation
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Parameter
Recommended
Condition

Notes Reference

Reaction pH 7.2 - 8.5

Higher pH increases

the rate of NHS ester

hydrolysis.

[4]

Reaction Buffer

Amine-free buffers

(e.g., PBS, HEPES,

Borate)

Buffers with primary

amines (e.g., Tris,

Glycine) will compete

with the reaction.

[9][10][11]

Reagent Preparation

Dissolve in anhydrous

organic solvent (e.g.,

DMSO, DMF)

immediately before

use.

The NHS ester is

moisture-sensitive and

hydrolyzes in aqueous

solutions.

[9][10][11][12]

Molar Excess

10- to 20-fold molar

excess of linker to

protein.

This should be

optimized depending

on the protein

concentration and

desired degree of

labeling.

[4][10][11]

Reaction Time 30 minutes to 2 hours

Can be performed at

room temperature or

on ice.

[9][10][11][12]

Quenching

Add Tris or Glycine

buffer to a final

concentration of 25-

100 mM.

This step terminates

the reaction by

consuming unreacted

NHS ester.

[9][11][12]

Experimental Protocols & Methodologies
Protocol 1: General Two-Step Protein-Protein
Conjugation
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This protocol describes a general workflow for crosslinking two proteins (Protein A with

accessible amines and Protein B with a free cysteine) using Chloroacetamido-PEG4-NHS
ester.

Materials:

Chloroacetamido-PEG4-NHS ester

Protein A (containing lysine residues)

Protein B (containing a free cysteine residue)

Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

Anhydrous DMSO

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis system

Procedure:

Step 1: Activation of Protein A

Prepare a solution of Protein A at a concentration of 1-5 mg/mL in the Reaction Buffer.

Equilibrate the vial of Chloroacetamido-PEG4-NHS ester to room temperature before

opening.

Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.

Add a 10- to 20-fold molar excess of the linker solution to the Protein A solution. The final

concentration of DMSO should not exceed 10% of the total reaction volume.

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

Remove the excess, unreacted linker by dialysis against the Reaction Buffer or by using a

desalting column. The product is now Chloroacetamido-PEG4-activated Protein A.
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Step 2: Conjugation to Protein B

Prepare a solution of Protein B (containing a free thiol) in the Reaction Buffer. If necessary,

reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove

the reducing agent.

Add the activated Protein A from Step 1 to the solution of Protein B. A molar ratio of 1:1 to

1:3 (Activated Protein A : Protein B) is a good starting point for optimization.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle

mixing.

Quench any unreacted chloroacetamide groups by adding a thiol-containing small molecule

like L-cysteine to a final concentration of 10 mM and incubating for 30 minutes.

Purify the final conjugate using Size-Exclusion Chromatography (SEC) to separate the

conjugate from unreacted proteins.

Analyze the final product using SDS-PAGE and mass spectrometry to confirm conjugation.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis
(Conceptual)
This protocol outlines a conceptual workflow for creating an ADC where the drug contains a

primary amine and the antibody is engineered with free cysteines.

Materials:

Monoclonal Antibody (mAb) with engineered or reduced cysteines

Amine-containing cytotoxic drug

Chloroacetamido-PEG4-NHS ester

Reaction Buffer 1 (Conjugation): PBS, pH 8.0 with 5 mM EDTA

Reaction Buffer 2 (Thiol Reaction): PBS, pH 7.4
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Anhydrous DMSO

Quenching Buffer: 1 M Glycine

Purification: Hydrophobic Interaction Chromatography (HIC) or SEC

Procedure:

Step 1: Preparation of Drug-Linker Intermediate

Dissolve the amine-containing drug in anhydrous DMSO.

Dissolve Chloroacetamido-PEG4-NHS ester in anhydrous DMSO to a concentration of 10

mM.

Add the linker solution to the drug solution at a 1:1.2 molar ratio (Drug:Linker). A mild, non-

nucleophilic base may be added if the drug is a hydrochloride salt.

Incubate for 2-4 hours at room temperature. Monitor the reaction by LC-MS to confirm the

formation of the Drug-Linker intermediate.

The crude Drug-Linker intermediate can be used directly or purified by reverse-phase HPLC.

Step 2: Antibody Reduction and Conjugation

If necessary, reduce the interchain disulfide bonds of the mAb using a reducing agent like

DTT or TCEP to generate free thiols. Remove the reducing agent using a desalting column.

Add the Drug-Linker intermediate from Step 1 to the reduced mAb in Reaction Buffer 2. Use

a 5- to 10-fold molar excess of the Drug-Linker per free thiol.

Incubate the reaction for 4 hours at room temperature or overnight at 4°C.

Quench any unreacted thiols on the antibody by adding N-ethylmaleimide.

Purify the resulting ADC using HIC or SEC to remove unconjugated drug-linker and

aggregated antibody.
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Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and potency.

Visualizations

Step 1: Activation of Molecule A (Amine-containing)

Step 2: Conjugation to Molecule B (Thiol-containing)
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+
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(Amide bond formation)

Molecule B
(e.g., Antibody, Protein)

+

Final Bioconjugate
(MoleculeA-PEG4-MoleculeB) Cl- byproduct

pH ~7.4
(Thioether bond formation)
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Caption: General workflow for two-step bioconjugation.

ADC Synthesis Workflow

Start Materials:
- Antibody (mAb)

- Amine-Drug
- Linker
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Drug-Linker Intermediate

Step 2: Reduce
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Drug-Linker to mAb Step 4: Purify ADC Characterized ADC
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Click to download full resolution via product page

Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC Synthesis Logic
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Caption: Logical relationship of components in a PROTAC molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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